Cas no 93516-03-1 (7-(Trifluoromethyl)quinolin-4(1H)-one)

93516-03-1 structure
Productnaam:7-(Trifluoromethyl)quinolin-4(1H)-one
7-(Trifluoromethyl)quinolin-4(1H)-one Chemische en fysische eigenschappen
Naam en identificatie
-
- 7-(Trifluoromethyl)quinolin-4(1H)-one
- 4(1H)-Quinolinone,7-(trifluoromethyl)-
- 7-(TRIFLUOROMETHYL)-4-QUINOLINOL
- 7-(trifluoromethyl)-4-quinolone
- 7-TRIFLUOROMETHYL-4(1H)-QUINOLINONE
- BUTTPARK 219-46
- NSC77093
- FT-0618670
- CHEMBL1335144
- SB71557
- 93516-03-1
- AKOS002671340
- SCHEMBL9400251
- 4-Quinolinol, 7-(trifluoromethyl)-
- CS-W014268
- MFCD00006779
- MLS000087820
- AMY18101
- 7-(Trifluorophenyl)quinolin-4-ol
- 7-trifluoromethyl-4-quinolinol
- 322-97-4
- 7-(trifluoromethyl)quinolin-4-ol
- EINECS 206-298-0
- SR-01000432013
- Q27213160
- J-018695
- SY032400
- DTXSID10185973
- EINECS 297-395-7
- SR-01000432013-1
- CHEBI:123446
- 5JR8QU7L54
- DS-11079
- NS00062528
- F19177
- 4-HYDROXY-NICOTINICACIDETHYLESTER
- 7-(trifluoromethyl)4-quinolinol
- 4-Hydroxy-7-(trifluoromethyl)quinoline
- 97W
- SCHEMBL2345433
- 4-Hydroxy-7-(trifluoromethyl)quinoline, 96%
- 7-(trifluoromethyl)-1H-quinolin-4-one
- HMS2476H24
- 4(1H)-Quinolinone, 7-(trifluoromethyl)-
- NSC 77093
- NSC-77093
- SMR000024040
-
- Inchi: InChI=1S/C10H6F3NO/c11-10(12,13)6-1-2-7-8(5-6)14-4-3-9(7)15/h1-5H,(H,14,15)
- InChI-sleutel: OWPLFJSQLPTCHS-UHFFFAOYSA-N
- LACHT: C1=CC2=C(C=C1C(F)(F)F)NC=CC2=O
Berekende eigenschappen
- Exacte massa: 213.04000
- Monoisotopische massa: 213.04
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 5
- Zware atoomtelling: 15
- Aantal draaibare bindingen: 0
- Complexiteit: 298
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 1.5
- Topologisch pooloppervlak: 29.1A^2
Experimentele eigenschappen
- Dichtheid: 1.369 g/cm3
- Smeltpunt: 266-269 °C(lit.)
- Kookpunt: 265.6ºC at 760 mmHg
- Vlampunt: 114.4ºC
- Brekindex: 1.629
- PSA: 33.12000
- LogboekP: 2.95920
7-(Trifluoromethyl)quinolin-4(1H)-one Beveiligingsinformatie
- WGK Duitsland:3
- Code gevarencategorie: 36/37/38
- Veiligheidsinstructies: S26; S37/39
-
Identificatie van gevaarlijk materiaal:
- Risicozinnen:R36/37/38
7-(Trifluoromethyl)quinolin-4(1H)-one Gerelateerde literatuur
-
Gennady V. Oshovsky,Alexander M. Pinchuk Russ. Chem. Rev. 2000 69 845
-
B. Garudachari,Arun M. Isloor,M. N. Satyanaraya,K. Ananda,Hoong-Kun Fun RSC Adv. 2014 4 30864
93516-03-1 (7-(Trifluoromethyl)quinolin-4(1H)-one) Gerelateerde producten
- 175698-04-1(3-ethyl-3-methylpyrrolidin-2-one)
- 2171252-17-6((2S)-1-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylacetyl}pyrrolidine-2-carboxylic acid)
- 1260839-02-8(3-(2,3,6-trifluorophenyl)pyrrolidine)
- 1416439-65-0(7-Bromo-4-fluoroquinoline)
- 185629-31-6(methyl 3-fluoro-4-nitro-benzoate)
- 2416243-73-5(N-(2-aminoethyl)-N-benzyl-4-chlorobicyclo4.2.0octa-1,3,5-triene-7-carboxamide hydrochloride)
- 1154960-75-4(2-Butan-2-ylsulfanyl-1-(4-chlorophenyl)ethanone)
- 2166680-86-8({1,4,8-trioxaspiro5.5undecan-2-yl}methanesulfonamide)
- 2172269-95-1(1-3-(2,6-dimethylpiperidin-4-yl)phenylethan-1-one)
- 1048468-39-8(4-(cyclopropylmethyl)-2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid)
Aanbevolen leveranciers
Shanghai Jinhuan Chemical CO., LTD.
Goudlid
CN Leverancier
Bulk

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Goudlid
CN Leverancier
Bulk

Nantong Boya Environmental Protection Technology Co., Ltd
Goudlid
CN Leverancier
Bulk

Taian Jiayue Biochemical Co., Ltd
Goudlid
CN Leverancier
Bulk

pengshengyue
Goudlid
CN Leverancier
Bulk
